2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, a morpholine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach includes the following steps:
Formation of Phosphonate: The brominated intermediate is then reacted with triethyl phosphite at elevated temperatures (around 130°C) to form the corresponding phosphonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid
- Methyl 5-(4-bromophenoxy)furan-2-carboxylate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, a morpholine ring, and an oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20BrN3O4 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H20BrN3O4/c1-13-10-25(11-14(2)27-13)21-18(9-23)24-20(29-21)19-8-7-17(28-19)12-26-16-5-3-15(22)4-6-16/h3-8,13-14H,10-12H2,1-2H3 |
InChI Key |
RDXSFUZYTXBJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
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